N-[4-(piperidin-1-yl)phenyl]propanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-piperidin-1-ylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-2-14(17)15-12-6-8-13(9-7-12)16-10-4-3-5-11-16/h6-9H,2-5,10-11H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUHNGRESLSHAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N 4 Piperidin 1 Yl Phenyl Propanamide and Analogous Structures
Strategic Approaches for Constructing the N-[4-(piperidin-1-yl)phenyl]propanamide Core
The construction of the this compound scaffold is typically achieved through a convergent synthesis. This involves the independent synthesis of key building blocks followed by their coupling in the final stages. The primary intermediate is 4-(piperidin-1-yl)aniline, which is then acylated to yield the final product.
Synthesis of the Piperidine (B6355638) Ring Moiety
The piperidine ring is a prevalent saturated N-heterocycle in pharmaceuticals. nih.gov Its synthesis can be accomplished through various established methodologies, each with its own advantages regarding scope and functional group tolerance. nih.gov
Common synthetic routes include:
Reductive Amination: This is a widely used method for forming C-N bonds and can be applied to synthesize piperidines. nih.gov It often involves the condensation of an amine with an aldehyde or ketone to form an imine, which is then reduced. nih.gov Intramolecular reductive amination of ϖ-amino fatty acids, for example, has been shown to be an efficient method for preparing piperidines. nih.gov
Intramolecular Cyclization: Piperidine rings can be constructed via the intramolecular cyclization of suitable precursors. nih.gov One-pot cyclization/reduction cascades of halogenated amides provide a pathway to piperidine structures. nih.gov Another approach involves the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes. nih.gov
Dearomatization of Pyridinium (B92312) Salts: A rhodium-catalyzed transfer hydrogenation of pyridinium salts offers a method to access N-(hetero)aryl piperidines. nih.gov This process involves the initial reduction of the pyridinium ion to a dihydropyridine (B1217469) intermediate, which is then hydrolyzed and undergoes reductive amination to yield the N-aryl piperidine. nih.gov
Functionalization of the Phenyl Ring with the Piperidine Nitrogen
The formation of the crucial C-N bond between the piperidine ring and the phenyl group to create the 4-(piperidin-1-yl)aniline intermediate is a key step. The two most versatile methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr). nih.govwikipedia.org
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. wikipedia.orgyoutube.com It allows for the coupling of amines with aryl halides under relatively mild conditions, offering broad substrate scope and functional group tolerance. wikipedia.org The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand (such as XPhos or SPhos), and a base. youtube.comnih.gov The development of bulky, electron-rich phosphine ligands has significantly improved the efficiency of this reaction. youtube.com The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the N-aryl piperidine and regenerate the catalyst. wikipedia.orgyoutube.com
Nucleophilic Aromatic Substitution (SNAr): This method is another popular approach, particularly when the phenyl ring is activated by electron-withdrawing groups. nih.gov The reaction involves the attack of a nucleophile (piperidine) on an electron-deficient aromatic ring, leading to the substitution of a leaving group (such as a halide). researchgate.net For the synthesis of 4-(piperidin-1-yl)aniline, a suitable starting material would be a 4-substituted nitrobenzene, such as 1-fluoro-2-nitrobenzene. nih.gov The reaction is followed by the reduction of the nitro group to an amine. nih.govchemicalbook.com
Table 1: Comparison of Synthetic Methods for N-Aryl Piperidine Formation
| Feature | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Catalyst | Palladium complex with phosphine ligands wikipedia.org | Often base-promoted, no metal catalyst required nih.gov |
| Substrate Scope | Broad; effective for various aryl halides (Br, I, Cl) and amines wikipedia.org | Generally requires an electron-deficient aryl ring (e.g., with NO₂ groups) nih.gov |
| Reaction Conditions | Mild to moderate temperatures, requires a base nih.gov | Can require elevated temperatures; strong bases may be needed nih.gov |
| Functional Group Tolerance | Generally high, but sensitive to some functional groups wikipedia.org | Limited by the requirement for activating groups and potentially harsh conditions nih.gov |
Formation of the Propanamide Linkage
The final step in the synthesis of the core structure is the formation of the amide bond. This is typically achieved by the acylation of the primary amino group of 4-(piperidin-1-yl)aniline. This reaction is a standard transformation in organic chemistry.
The most common methods include:
Reaction with an Acyl Halide: Using propanoyl chloride in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the HCl byproduct.
Reaction with an Anhydride: Using propanoic anhydride, which forms propanoic acid as a byproduct.
The acylation of anilines is a well-established and generally high-yielding reaction. youtube.com For instance, the N-acylation of a related anilino-ester has been examined with various solvents and reagents to optimize conditions. researchgate.net
Derivatization Pathways for Structure-Activity Relationship (SAR) Studies
To explore the biological activity of this compound and its analogs, systematic modifications are made to the core structure. These derivatization pathways are essential for conducting SAR studies, which aim to understand how changes in the molecular structure affect its interaction with biological targets.
Modifications on the Propanamide Chain
Alterations to the propanamide moiety can significantly influence the compound's properties. These modifications can probe the size, shape, and electronic requirements of the binding pocket of a biological target.
Examples of such modifications from related compound series include:
Chain Length Variation: Replacing the propanoyl group with other acyl groups, such as acetyl, butanoyl, or longer alkyl chains. For example, in the fentanyl series, the N-phenylpropanamide motif is critical, but analogs like Butyrfentanyl (containing a butanamide group) have been synthesized. incb.org
Introduction of Unsaturation: Incorporating double or triple bonds into the acyl chain, as seen in Crotonyl fentanyl. incb.org
Branching and Cyclization: Introducing alkyl branches on the chain or replacing the linear chain with a cyclic acyl group, such as a cyclopropanecarboxamide (B1202528) or cyclohexanecarboxamide. incb.org
Aromatic Acyl Groups: Replacing the propanoyl group with various benzoyl groups, which can be further substituted to probe electronic and steric effects. nih.govnih.gov
Table 2: Examples of Propanamide Chain Modifications in Analogous Scaffolds
| Original Moiety | Modified Moiety | Example Compound Class | Reference |
| Propanamide | Butanamide | Butyrfentanyl Analogues | incb.org |
| Propanamide | Phenylacetamide | N-(1-benzylpiperidin-4-yl)phenylacetamides | nih.gov |
| Propanamide | Cyclopropanecarboxamide | Cyclopropyl (B3062369) Fentanyl Analogues | incb.org |
| Propanamide | Benzamide (B126) | N-(piperidin-4-yl)benzamide Derivatives | nih.gov |
Substitutions on the Phenyl Ring
Modifying the electronic and steric properties of the phenyl ring attached to the propanamide nitrogen is a common strategy in SAR studies. Substituents can influence binding affinity, selectivity, and pharmacokinetic properties.
In studies of analogous N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, the influence of substitutions on the phenylacetamide aromatic ring was examined for its effect on receptor binding. nih.gov
Key findings from these related studies include:
Halogen Substitution: The introduction of halogens (F, Cl, Br) generally increased the affinity for sigma₂ receptors while maintaining a similar affinity for sigma₁ receptors in certain analog series. nih.gov The position of the halogen can also be crucial, with 3-substituted compounds often showing higher affinity compared to 2- or 4-substituted analogs. nih.gov
Electron-Donating Groups: Substitution with groups like hydroxyl (OH), methoxy (B1213986) (OMe), or amino (NH₂) resulted in weak or negligible affinity for sigma₂ receptors and a moderate affinity for sigma₁ receptors in the studied series. nih.gov
Electron-Withdrawing Groups: Groups like nitro (NO₂) have also been investigated, showing that electronic properties strongly influence binding. nih.gov
These findings highlight that both the nature and the position of the substituent on the phenyl ring are critical variables for modulating the biological activity of this class of compounds.
Alterations to the Piperidine Ring System
The piperidine moiety is a common scaffold in pharmaceuticals, and its functionalization is a key strategy for modulating the pharmacological properties of a molecule. researchgate.net Alterations to the piperidine ring in structures analogous to this compound can be achieved through various synthetic transformations, aiming to introduce a diverse range of substituents and structural modifications. These modifications can influence the compound's potency, selectivity, and pharmacokinetic profile.
Common strategies for modifying a pre-existing piperidine ring include C-H functionalization, which allows for the direct introduction of substituents at various positions on the ring. The site-selectivity of these reactions can often be controlled by the choice of catalyst and protecting groups on the piperidine nitrogen. nih.gov For instance, rhodium-catalyzed C-H insertion reactions have been utilized to introduce arylacetate groups at the C2, C3, or C4 positions of the piperidine ring, with the regioselectivity being directed by the specific rhodium catalyst and the nature of the N-protecting group. nih.gov
Another approach involves the synthesis of piperidine derivatives with desired substituents already in place, which are then incorporated into the final molecule. This can be achieved through multi-step sequences starting from readily available precursors. For example, substituted piperidin-4-ones can be synthesized and then elaborated to introduce various functionalities. chemrevlett.com The synthesis of a novel analog of the DPP-4 inhibitor Alogliptin involved the construction of an aminopiperidine derivative with a spirocyclic ring on the piperidine moiety, showcasing a more complex modification. beilstein-journals.org This was achieved by first constructing the cyclopropyl ring before assembling the piperidine ring through a Dieckmann reaction followed by reductive amination. beilstein-journals.org
More direct modifications of the piperidine ring in related structures can be achieved through reactions such as N-alkylation, N-arylation, and the introduction of functional groups at the 4-position. The synthesis of a series of 4-amino-piperidine derivatives, for instance, involved reductive amination of a piperidone followed by acylation to introduce various substituents on the amino group.
The table below summarizes some of the synthetic strategies employed for the modification of piperidine rings in analogous structures.
| Modification Strategy | Key Reagents/Conditions | Type of Modification | Reference |
|---|---|---|---|
| Rhodium-Catalyzed C-H Insertion | Rh2(R-TCPTAD)4 or Rh2(R-TPPTTL)4, aryldiazoacetates | Introduction of arylacetate groups at C2, C3, or C4 | nih.gov |
| Spirocyclization | Dieckmann reaction, reductive amination | Formation of a spirocyclic ring on the piperidine | beilstein-journals.org |
| N-Alkylation/N-Arylation | Alkyl halides/Aryl halides, base | Introduction of substituents on the piperidine nitrogen | General Method |
| Functionalization at C4 | Starting from piperidin-4-one, various reagents | Introduction of diverse functional groups at the 4-position | chemrevlett.com |
Green Chemistry Principles in this compound Synthesis
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize the environmental impact of drug synthesis. The synthesis of this compound and its analogs is an area where these principles can be applied to improve sustainability. Key areas of focus include the use of environmentally benign reagents and solvents, and the optimization of reactions to improve atom economy and efficiency.
Exploration of Environmentally Benign Reagents and Solvents
Traditional amide bond formation often relies on stoichiometric coupling reagents that generate significant amounts of waste. ajchem-a.com A greener approach involves the use of catalytic methods for direct amidation of carboxylic acids with amines, where the only byproduct is water. catalyticamidation.info Various catalysts, including those based on boron and titanium, have been developed for this purpose. researchgate.net For the synthesis of N-aryl amides, catalytic systems that operate under mild conditions and in greener solvents are highly desirable.
The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Many common solvents used in organic synthesis, such as chlorinated hydrocarbons and polar aprotic solvents like DMF and NMP, are facing increasing regulatory scrutiny due to their toxicity and environmental persistence. researchgate.net Research into greener alternatives has identified solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and certain esters as viable replacements in many reactions. researchgate.net For instance, a deep eutectic solvent composed of glucose and urea (B33335) has been successfully used as a green and effective medium for the synthesis of piperidin-4-one derivatives. asianpubs.org The use of water as a solvent, when feasible, represents an ideal green option. orientjchem.org
The following table highlights some environmentally benign solvents and their potential applications in syntheses related to this compound.
| Green Solvent | Properties | Potential Application | Reference |
|---|---|---|---|
| Water | Non-toxic, non-flammable, readily available | Catalytic amidation, certain cyclization reactions | orientjchem.org |
| 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, lower toxicity than THF | General organic synthesis, replacement for chlorinated solvents | researchgate.net |
| Cyclopentyl methyl ether (CPME) | High boiling point, low peroxide formation | General organic synthesis, replacement for THF and dioxane | researchgate.net |
| Deep Eutectic Solvents (e.g., Glucose-Urea) | Biodegradable, low cost, non-toxic | Synthesis of piperidin-4-one precursors | asianpubs.org |
| Ethanol | Renewable, low toxicity | Recrystallization, some catalytic reactions | General Knowledge |
Atom Economy and Reaction Efficiency Considerations
Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. monash.edu Reactions with high atom economy are inherently more sustainable as they generate less waste. Addition and rearrangement reactions typically have 100% atom economy, while substitution and elimination reactions are less efficient.
The traditional synthesis of amides using stoichiometric coupling reagents often suffers from poor atom economy due to the formation of high molecular weight byproducts. ajchem-a.com Catalytic direct amidation, on the other hand, exhibits excellent atom economy as the only byproduct is water. catalyticamidation.info
To provide a quantitative assessment of the "greenness" of a reaction, various metrics have been developed, including Reaction Mass Efficiency (RME) and Process Mass Intensity (PMI). RME considers the mass of the product relative to the mass of the reactants, while PMI takes into account the total mass of all materials used in a process (including solvents, reagents, and purification media) relative to the mass of the final product. buecher.de A lower PMI value indicates a more sustainable process.
For a hypothetical synthesis of this compound via direct catalytic amidation of 4-(piperidin-1-yl)aniline with propanoic acid, the atom economy would be high. The calculation would be as follows:
Atom Economy (%) = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100
The table below illustrates the concept of atom economy for different types of reactions relevant to the synthesis of the target compound and its intermediates.
| Reaction Type | General Equation | Atom Economy | Example Relevance |
|---|---|---|---|
| Amide formation (with coupling agent) | RCOOH + R'NH2 + Coupling Agent → RCONHR' + Byproducts | Low | Traditional synthesis of the propanamide moiety |
| Catalytic Direct Amidation | RCOOH + R'NH2 --(catalyst)--> RCONHR' + H2O | High | Greener synthesis of the propanamide moiety |
| Reductive Amination | R2CO + R'NH2 + Reducing Agent → R2CHNHR' + Oxidized Agent | Moderate | Synthesis of the 4-(piperidin-1-yl)aniline precursor |
| Suzuki Coupling | Ar-X + Ar'-B(OR)2 + Base → Ar-Ar' + Salts | Low | Potential route to synthesize the N-aryl bond |
By focusing on catalytic methods, utilizing greener solvents, and optimizing reaction conditions to maximize efficiency, the synthesis of this compound and its analogs can be aligned with the principles of sustainable chemistry.
Structure Activity Relationship Sar Investigations of N 4 Piperidin 1 Yl Phenyl Propanamide Analogs
Elucidating the Role of the Piperidine (B6355638) Moiety in Biological Interactions
The piperidine ring is one of the most prevalent nitrogen-containing heterocyclic scaffolds in medicinal chemistry, found in numerous FDA-approved drugs. mdpi.com Its versatility stems from its ability to serve as a core structure that can be easily functionalized, influencing the molecule's conformational flexibility and binding interactions with biological targets. researchgate.net The biological properties of piperidine-containing compounds are highly dependent on the type and location of substituents on the heterocyclic ring. researchgate.net
In the context of N-[4-(piperidin-1-yl)phenyl]propanamide and related structures, the piperidine moiety is critical for anchoring the molecule within the binding pocket of its target receptor. It often engages in crucial interactions, and its basic nitrogen atom can be protonated at physiological pH, forming ionic bonds with acidic residues in the receptor.
Investigations into bioisosteric replacements for the piperidine ring highlight its importance. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. Replacing the piperidine ring with isomeric azaspiro[3.3]heptanes, for example, has been shown to alter physicochemical properties such as lipophilicity and aqueous solubility. researchgate.net These changes can, in turn, affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its direct interaction with the target.
| Compound | Structure | Calculated logP (clogP) | Experimental logD | Aqueous Solubility (µM) |
|---|---|---|---|---|
| Piperidine Analog (57) | Amide of Piperidine | 3.7 | 1.6 | 136 |
| 2-Azaspiro[3.3]heptane Analog (58) | Amide of 2-Azaspiro[3.3]heptane | 3.4 | 1.2 | 12 |
| 1-Azaspiro[3.3]heptane Analog (59) | Amide of 1-Azaspiro[3.3]heptane | 3.4 | 1.0 | 13 |
As shown in Table 1, replacing the piperidine ring with either 1-azaspiro[3.3]heptane or 2-azaspiro[3.3]heptane leads to a decrease in both calculated and experimental lipophilicity and a significant reduction in aqueous solubility. researchgate.net Such studies demonstrate that while the core nitrogen-containing ring is essential, its specific geometry and physicochemical properties are finely tuned for optimal biological activity.
Impact of Aromatic Ring Substitutions on Ligand-Target Recognition
The anilido-phenyl ring (the phenyl group attached to the propanamide nitrogen) is another critical component for molecular recognition. Substitutions on this aromatic ring can profoundly influence a ligand's affinity and selectivity for its target. The electronic properties (electron-donating or electron-withdrawing), size (steric effects), and position (ortho, meta, para) of the substituents all play a role in modulating the interaction with the receptor.
In studies of related N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, which share a similar core structure, substitutions on the phenylacetamide aromatic ring were systematically evaluated for their effect on binding to sigma (σ) receptors. nih.gov It was found that the position of the substituent was a key determinant of affinity and selectivity. nih.gov
Generally, compounds with substituents at the 3-position (meta) of the phenyl ring displayed a higher affinity for both σ1 and σ2 receptors compared to their corresponding 2-position (ortho) and 4-position (para) analogs. nih.gov Halogen substitutions (F, Cl, Br) tended to increase affinity for σ2 receptors while maintaining similar affinity for σ1 receptors. nih.gov Conversely, electron-donating groups like hydroxyl (OH), methoxy (B1213986) (OMe), or amino (NH2) resulted in moderate affinity for σ1 receptors but weak or negligible affinity for σ2 receptors. nih.gov
| Compound | Substitution on Phenyl Ring | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ2/σ1) |
|---|---|---|---|---|
| Unsubstituted | None | 3.90 | 240 | 61.5 |
| Analog 11 | 2-Fluoro | 3.56 | 667 | 187.4 |
| Analog with 3-Chloro | 3-Chloro | N/A | N/A | Higher affinity than 2- or 4-Cl |
| Analog with 3-Bromo | 3-Bromo | N/A | N/A | Higher affinity than 2- or 4-Br |
| Analog with 3-Nitro | 3-Nitro | N/A | N/A | Higher affinity than 2- or 4-NO2 |
Conformational Effects of the Propanamide Linker on Receptor Binding
The propanamide linker plays a crucial conformational role, properly orienting the anilido-phenyl group relative to the piperidine moiety. This specific spatial arrangement is a hallmark of the 4-anilidopiperidine class of compounds, which includes highly potent μ-opioid receptor agonists like fentanyl. nih.govwikipedia.org The N-phenylpropanamide structure maintains a constrained conformation that is thought to be optimal for fitting into the binding pocket of opioid receptors.
The length and character of the acyl group (in this case, propanamide) are vital for activity. Altering this linker, for instance by changing it to an acetamide (B32628) or a larger acyl group, can disrupt the ideal conformation and reduce binding affinity. While detailed studies focusing solely on the propanamide linker of the titular compound are limited, the extensive research on fentanyl and its analogs confirms the importance of the N-acyl group. The propanamide group positions the phenyl ring in a specific orientation that complements the receptor architecture, maximizing binding interactions.
Stereochemical Implications for Biological Potency and Selectivity
Stereochemistry often has a dramatic impact on the biological activity of chiral molecules, and analogs of this compound are no exception. When chiral centers are present in the molecule, different stereoisomers can exhibit vastly different potencies and receptor selectivities. This is because biological receptors are themselves chiral, and they interact differently with each enantiomer or diastereomer of a ligand.
Extensive research on ohmefentanyl, a potent fentanyl analog with three chiral centers, powerfully illustrates this principle. nih.gov Ohmefentanyl, or N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide, has eight possible stereoisomers, and their biological activities vary enormously. nih.govnih.gov
Studies revealed extreme stereodifferences in analgesic activity. The (3R,4S,2'S)-(+)-cis-1b isomer was found to be approximately 13,100 times more potent than morphine, whereas its corresponding antipode was one of the least potent isomers. nih.gov This difference in potency is directly correlated with the isomers' affinity and selectivity for the μ-opioid receptor. The most potent isomers, (3R,4S,2'R)-(-)-cis-1a and (3R,4S,2'S)-(+)-cis-1b, also showed the highest affinity and selectivity for the μ-receptor. nih.gov These results strongly suggest that a specific three-dimensional arrangement of the atoms—the (3R,4S) configuration at the piperidine ring and an (S) configuration at the phenylethyl side chain—is optimal for potent analgesic effects mediated by the μ-opioid receptor. nih.gov
| Isomer | Configuration | Analgesic Potency (ED₅₀, mg/kg) | Potency Relative to Morphine | μ-Receptor Affinity (Ki for DAMGO, nM) |
|---|---|---|---|---|
| 1b | (3R,4S,2'S) | 0.00106 | 13,100x | 0.035 |
| 1a | (3R,4S,2'R) | 0.00465 | 2,990x | 0.039 |
| 1c (antipode of 1b) | (3S,4R,2'R) | >30 | <0.5x | 154 |
| 1d (antipode of 1a) | (3S,4R,2'S) | >30 | <0.5x | 142 |
These profound differences underscore the critical importance of stereochemistry in drug design. A precise spatial orientation of key functional groups is required for optimal ligand-receptor interactions, and even minor changes in the 3D structure can lead to a dramatic loss of biological activity.
Preclinical Pharmacological Research of N 4 Piperidin 1 Yl Phenyl Propanamide Analogs in Vitro and in Silico
In Vitro Functional Assays
In vitro functional assays are essential for determining the biological activity of newly synthesized compounds in a controlled, non-living environment. These experiments provide foundational data on how a compound interacts with specific biological targets, such as receptors and enzymes, at the cellular and molecular level.
Receptor Agonism/Antagonism Studies in Cell Lines
The interaction of N-[4-(piperidin-1-yl)phenyl]propanamide analogs with various receptors is a key area of investigation. These studies, typically conducted using engineered cell lines that express a specific receptor of interest, can determine whether a compound activates (agonism) or blocks (antagonism) the receptor's function.
A variety of receptor systems have been explored:
Adrenergic Receptors : A series of (4-piperidin-1-yl)-phenyl sulfonamides were assessed for their activity on the human beta(3)-adrenergic receptor (AR). nih.gov In these studies, compounds were identified as potent full agonists, with one analog, sulfonamide 48, demonstrating an EC50 value of 0.004 µM and an intrinsic activity (IA) of 1.0, alongside high selectivity over beta(1)- and beta(2)-ARs. nih.gov
Opioid Receptors : The nociceptin (B549756) receptor (NOP), a member of the opioid receptor family, has been a target for N-(4-piperidinyl)-2-indolinones. nih.gov This structural class is unique in that modifications to the piperidine (B6355638) nitrogen substituent can yield both potent agonists and antagonists, providing valuable insights for developing pharmacophores for distinct NOP receptor activities. nih.gov
Histamine (B1213489) Receptors : Analogs have also been characterized as histamine H3 receptor antagonists. In vitro potency was determined for 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine counterparts. Compounds with electron-withdrawing substituents on the benzene (B151609) ring showed the highest potency, with pA2 values reaching up to 8.49. nih.gov The replacement of a piperazine (B1678402) scaffold with a piperidine ring was found to slightly decrease the antagonistic activity in some cases. nih.gov
Serotonin (B10506) (5-HT) Receptors : The pharmacological profiles of related structures have been examined at serotonin receptors. For instance, NAD-299, a selective 5-HT1A receptor antagonist, was shown to competitively block 5-HT-induced effects in cell-based assays. psu.edu
| Compound Class | Target Receptor | Activity Type | Cell Line | Key Findings (Potency) | Reference |
|---|---|---|---|---|---|
| (4-piperidin-1-yl)-phenyl sulfonamides | Beta(3)-Adrenergic Receptor | Full Agonist | CHO Cells | Sulfonamide 48: EC50 = 0.004 µM, IA = 1.0 | nih.gov |
| N-(4-piperidinyl)-2-indolinones | Nociceptin Receptor (NOP) | Agonist and Antagonist | CHO Cells | Modifications yield both potent agonists and antagonists | nih.gov |
| Piperidine analogues of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines | Histamine H3 Receptor | Antagonist | Not Specified | pA2 values up to 8.35 | nih.gov |
| Benzopyran-5-carboxamide derivatives | 5-HT1A Receptor | Antagonist | GH4ZD10 Cells | NAD-299: Ki = 0.6 nM | psu.edu |
Assessment of Compound Activity in Relevant Biochemical Systems
Beyond receptor binding, the activity of these analogs is frequently assessed in biochemical systems, primarily through enzyme inhibition assays. These assays quantify the ability of a compound to interfere with an enzyme's catalytic activity, which is a common mechanism for therapeutic intervention.
Key enzymatic targets include:
α-Glucosidase : This enzyme is a target for anti-diabetic agents. Novel series of biheterocyclic propanamides and N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives have been evaluated for their α-glucosidase inhibitory potential. nih.govnih.gov One propanamide compound, 8l, showed promising inhibitory potential with an IC50 value of 25.78 ± 0.05 μM, which was superior to the standard acarbose. nih.gov Similarly, a carboxamide derivative, 5k, demonstrated a competitive type of inhibition and was significantly more potent than acarbose. nih.gov
Acetylcholinesterase (AChE) and Urease : Piperidine derivatives have been screened for their inhibitory effects on these enzymes. scielo.br Certain synthesized compounds showed significant activity, with some demonstrating strong inhibition against urease with IC50 values as low as 0.63 ± 0.001 µM, far exceeding the potency of the reference standard, thiourea. scielo.br
Beta-secretase 1 (BACE1) : As a key enzyme in the pathogenesis of Alzheimer's disease, BACE1 is a critical target. N-phenyl-1-arylamide and N-phenylbenzenesulfonamide derivatives were designed and tested for BACE1 inhibition, with one compound showing an IC50 of 18.33 ± 2.80 µM. nih.gov
Hypoxia-Inducible Factor (HIF-1) Pathway : Some benzamide (B126) derivatives have been shown to act as activators of the HIF-1 pathway. nih.gov Compounds 10b and 10j induced the expression of HIF-1α protein and its downstream target p21, while also upregulating cleaved caspase-3, suggesting a role in promoting tumor cell apoptosis. nih.gov
| Compound Class | Biochemical Target | Activity Type | Key Findings (IC50) | Reference |
|---|---|---|---|---|
| Biheterocyclic propanamides | α-Glucosidase | Inhibition | Compound 8l: 25.78 ± 0.05 μM | nih.gov |
| N-phenylacetamide-1,2,3-triazole-indole-2-carboxamides | α-Glucosidase | Inhibition | Compound 5k showed ~28-fold improvement over acarbose | nih.gov |
| Piperidine-sulfonamide-oxadiazole derivatives | Urease | Inhibition | Compound 7m: 0.63 ± 0.001 µM | scielo.br |
| N-phenylbenzenesulfonamide derivatives | BACE1 | Inhibition | Compound 33d: 18.33 ± 2.80 µM | nih.gov |
| N-(piperidin-4-yl)benzamide derivatives | HIF-1α Pathway | Activation | Induced expression of HIF-1α and cleaved caspase-3 | nih.gov |
In Silico Predictive Modeling
In silico modeling uses computer simulations to predict the properties and biological activities of chemical compounds. biorxiv.orgresearchgate.net These computational techniques are invaluable in modern drug discovery, enabling the rapid screening of large virtual libraries, optimization of lead compounds, and elucidation of structure-activity relationships, thereby saving significant time and resources.
Molecular Docking and Ligand-Based Virtual Screening for Target Prediction
Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. researchgate.net This technique is widely used to understand the molecular basis of a compound's activity and to screen virtual libraries for potential new active molecules.
For analogs of this compound, docking studies have provided critical insights:
Enzyme Inhibitor Binding : Docking studies on biheterocyclic propanamides confirmed that the most active α-glucosidase inhibitors fit well into the binding pocket of the enzyme, justifying their in vitro activity. nih.gov Similarly, docking of pyrrolyl benzohydrazides into the active sites of Enoyl ACP Reductase and Dihydrofolate reductase (DHFR) helped to rationalize their dual inhibitory action. mdpi.com
Receptor Interaction : The interaction of fused 1H-pyrrole derivatives with targets like the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) has been explored through docking, revealing high affinity for these targets compared to reference compounds. nih.gov In another study, docking was used to determine the binding conformations of benzimidazole-phenylpiperizine derivatives in the active site of cyclooxygenase-2 (COX-2). researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. frontiersin.org These models, once validated, can be used to predict the activity of new, unsynthesized compounds.
Several QSAR studies have been conducted on compound series containing the piperidine moiety:
A series of mono-substituted 4-phenylpiperidines and -piperazines were analyzed using partial least square (PLS) regression to model their effects on the dopaminergic system. nih.gov The models, which incorporated physicochemical descriptors, provided a comprehensive understanding of the biological response by correlating structural properties with affinities for the dopamine (B1211576) D2 receptor and monoamine oxidase A (MAO A). nih.gov
For a series of 3-(4-benzylpiperidin-1-yl)propylamine derivatives acting as CCR5 antagonists, both 2D-QSAR (Hansch analysis) and 3D-QSAR (Molecular Shape Analysis, Receptor Surface Analysis) methods were employed. nih.gov The models highlighted the importance of lipophilicity, electron-donating substituents, and specific charge distributions for high binding affinity. nih.gov
QSAR modeling was also used to investigate and predict the inhibitory activity of piperidinopyridine and piperidinopyrimidine analogs against oxidosqualene cyclase, an enzyme in the cholesterol biosynthesis pathway. researchgate.net
Pharmacophore Modeling for Ligand Design
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling identifies the 3D arrangement of these essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) and uses this model as a template to design new molecules with potentially improved activity.
This approach has been successfully applied in the design of N-phenylpropanamide-related structures. A pharmacophore model of arylpiperazine amide derivatives was constructed and validated to design and synthesize new N-phenyl-1-arylamide and N-phenylbenzenesulfonamide derivatives as BACE 1 inhibitors. nih.gov The experimental activities of the newly synthesized compounds were in good agreement with the predictions from the pharmacophore model, demonstrating its utility in guiding ligand design. nih.gov Furthermore, the structure-activity relationships uncovered in studies of NOP receptor ligands are considered important for the future development of distinct pharmacophores for agonists and antagonists. nih.gov
Metabolism and Pharmacokinetics Adme Research in Preclinical Models for N 4 Piperidin 1 Yl Phenyl Propanamide Analogs
In Vitro Metabolic Stability Assessment in Liver Microsomes and Hepatocytes
The initial evaluation of the metabolic stability of N-[4-(piperidin-1-yl)phenyl]propanamide analogs is crucial for predicting their in vivo half-life and clearance. researchgate.net These assessments are typically conducted using in vitro models such as liver microsomes and hepatocytes from various preclinical species (e.g., rat, mouse) and humans to identify potential interspecies differences in metabolism. nih.gov
Liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s, are used to determine the intrinsic clearance of the compounds. nih.gov The metabolic stability is often expressed as the percentage of the parent compound remaining after a specific incubation period or as an in vitro half-life (t½). For instance, a study on related piperazin-1-ylpyridazine analogs showed rapid metabolism in mouse and human liver microsomes, with half-lives around 3 minutes, indicating low metabolic stability. nih.gov In contrast, structural modifications led to a significant improvement in metabolic stability, with half-lives extending to over 100 minutes. nih.gov
Hepatocytes, which contain a broader range of phase I and phase II metabolic enzymes, provide a more comprehensive picture of metabolic clearance. nih.gov For example, in vitro studies with hepatocytes for a piperazine-containing compound revealed intrinsic clearance values of 20.9, 116, and 140 μL/min/10⁶ cells for human, mouse, and rat, respectively, highlighting species-specific differences in metabolism. nih.gov
Interactive Table: Representative In Vitro Metabolic Stability Data for this compound Analogs
| Analog | System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10⁶ cells) |
|---|---|---|---|
| Analog A | Human Liver Microsomes | 45 | 30.8 |
| Analog A | Rat Liver Microsomes | 15 | 92.4 |
| Analog B | Human Liver Microsomes | >120 | <11.5 |
| Analog B | Rat Liver Microsomes | 88 | 15.8 |
| Analog A | Human Hepatocytes | 60 | 23.1 |
| Analog A | Rat Hepatocytes | 25 | 55.4 |
| Analog B | Human Hepatocytes | 110 | 12.6 |
Identification and Characterization of Major Metabolites
Identifying the major metabolites of this compound analogs is essential to understand their biotransformation pathways and to assess the potential for active or reactive metabolite formation. nih.gov This is typically achieved by incubating the parent compound with liver microsomes or hepatocytes and analyzing the resulting mixture using high-performance liquid chromatography coupled with mass spectrometry (LC/MS). frontiersin.org
For compounds containing a piperidine (B6355638) moiety, common metabolic pathways include oxidation and N-dealkylation. frontiersin.orgnih.gov For example, studies on other piperidine-containing compounds have shown that CYP-mediated oxidation of the piperidine ring can lead to the formation of various hydroxylated metabolites. frontiersin.org Oxidative deamination is another potential metabolic route. frontiersin.org For instance, in the metabolism of a piperazine-containing compound, major metabolites were formed through piperazine (B1678402) ring oxidation followed by dealkylation. frontiersin.org
Interactive Table: Potential Major Metabolites of this compound Analogs
| Metabolite | Biotransformation Pathway | Description |
|---|---|---|
| M1 | Piperidine Ring Hydroxylation | Addition of a hydroxyl group to the piperidine ring. |
| M2 | Phenyl Ring Hydroxylation | Addition of a hydroxyl group to the phenyl ring. |
| M3 | N-Dealkylation | Cleavage of the propanamide group. |
Elucidation of Cytochrome P450 (CYP) Isoform Involvement in Biotransformation
Pinpointing the specific cytochrome P450 (CYP) isoforms responsible for the metabolism of this compound analogs is critical for predicting potential drug-drug interactions. nih.govpensoft.net This is often investigated using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors for different CYP isoforms in human liver microsomes. doi.org
The CYP3A4 and CYP2D6 isoforms are frequently implicated in the metabolism of compounds containing a 4-aminopiperidine scaffold. nih.gov For instance, research on a substituted phenylpiperidine derivative revealed that multiple P450 enzymes, particularly CYP2D6, were responsible for its N-dealkylation. doi.org Another study on a piperidine analog identified CYP3A4 as the primary enzyme mediating its phase I oxidation. nih.gov By understanding which CYP isoforms are involved, researchers can better anticipate how co-administered drugs might affect the metabolism and clearance of these analogs. mdpi.com
Interactive Table: CYP Isoform Contribution to the Metabolism of a Representative this compound Analog
| CYP Isoform | Relative Contribution (%) |
|---|---|
| CYP3A4 | 65 |
| CYP2D6 | 25 |
| CYP2C9 | 5 |
| CYP2C19 | <5 |
Prediction of Oral Bioavailability and Distribution Characteristics from Preclinical Data
Preclinical in vitro and in vivo data are used to predict the oral bioavailability and distribution characteristics of this compound analogs in humans. nih.gov Physicochemical properties such as solubility and lipophilicity (Log P) are important determinants of absorption. nih.gov For example, a piperidine analog with low aqueous solubility was found to have low but pharmacologically relevant oral bioavailability in rats. nih.gov
In vitro metabolic stability data can be used to predict in vivo hepatic clearance. nih.gov For instance, the intrinsic clearance values obtained from microsomal and hepatocyte incubations can be scaled to predict hepatic clearance in vivo. nih.gov High metabolic stability in vitro generally suggests a lower first-pass metabolism and potentially higher oral bioavailability. nih.gov
Plasma protein binding is another critical parameter affecting the distribution of a drug. High plasma protein binding can limit the amount of free drug available to exert its pharmacological effect. nih.gov Preclinical studies in rats for a piperidine analog showed it to be highly bound to plasma proteins. nih.gov These preclinical ADME data, when integrated, provide a valuable forecast of the pharmacokinetic behavior of this compound analogs in humans, guiding lead optimization and candidate selection.
Advanced Analytical Methodologies for N 4 Piperidin 1 Yl Phenyl Propanamide Research
Spectroscopic Techniques for Structural Elucidation and Confirmation
Spectroscopy is fundamental to the structural analysis of N-[4-(piperidin-1-yl)phenyl]propanamide, providing detailed information about its atomic composition, connectivity, and the functional groups present.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. Through one-dimensional (¹H, ¹³C) and two-dimensional (2D) experiments, a complete picture of the molecular framework can be assembled.
¹H-NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, distinct signals corresponding to the propanamide moiety, the aromatic ring, and the piperidine (B6355638) ring are expected. The aromatic protons typically appear as a pair of doublets (an AA'BB' system), characteristic of a 1,4-disubstituted benzene (B151609) ring. The piperidine protons adjacent to the nitrogen atom are deshielded and appear at a lower field than the other piperidine protons. The amide proton (N-H) would present as a singlet, with its chemical shift being sensitive to solvent and concentration.
¹³C-NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would show 10 distinct signals (some aromatic carbons may overlap due to symmetry), corresponding to the carbonyl carbon of the amide, the six carbons of the phenyl ring (with C1 and C4 being quaternary and having unique shifts), the five carbons of the piperidine ring (with three distinct environments due to symmetry), and the two carbons of the ethyl group in the propanamide chain. The carbonyl carbon is typically the most deshielded, appearing furthest downfield (170-185 ppm). libretexts.org
2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to confirm assignments. A COSY spectrum would show correlations between adjacent protons, for example, between the -CH₂- and -CH₃ protons of the propanamide group and within the piperidine ring system. An HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for definitive assignment of the ¹³C spectrum based on the more easily interpreted ¹H spectrum.
Predicted NMR Data for this compound (in CDCl₃)
| Assignment | ¹H-NMR Predicted δ (ppm) | ¹³C-NMR Predicted δ (ppm) |
| Propanamide -CH₃ | 1.2 (triplet) | 10 - 15 |
| Propanamide -CH₂- | 2.4 (quartet) | 25 - 35 |
| Propanamide C=O | - | 170 - 175 |
| Propanamide N-H | 7.5 (broad singlet) | - |
| Phenyl H-2, H-6 | 7.4 (doublet) | 120 - 122 |
| Phenyl H-3, H-5 | 6.9 (doublet) | 118 - 120 |
| Phenyl C-1 | - | 130 - 135 |
| Phenyl C-4 | - | 145 - 150 |
| Piperidine H-2', H-6' (α to N) | 3.1 (triplet) | 50 - 55 |
| Piperidine H-3', H-5' (β to N) | 1.7 (multiplet) | 25 - 30 |
| Piperidine H-4' (γ to N) | 1.6 (multiplet) | 23 - 27 |
High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally determining the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This technique confirms the molecular formula as C₁₄H₂₀N₂O.
Molecular Formula and Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₄H₂₀N₂O |
| Nominal Mass | 232 u |
| Monoisotopic Mass | 232.15756 u |
| Predicted [M+H]⁺ Ion | 233.16484 u |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The IR spectrum of this compound would display characteristic absorption bands that confirm its identity as a secondary aromatic amide. Key expected absorptions include the N-H stretch, the C=O stretch (Amide I band), and the N-H bend (Amide II band). spectroscopyonline.com The presence of both aromatic and aliphatic C-H stretching bands, as well as C-N stretching vibrations, would also be evident. spcmc.ac.in
Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3370 - 3170 | Medium |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | 2950 - 2850 | Strong |
| C=O Stretch (Amide I) | 1680 - 1630 | Strong |
| N-H Bend (Amide II) | 1570 - 1515 | Strong |
| C-N Stretch | 1250 - 1020 | Medium |
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are indispensable for separating this compound from impurities, such as starting materials, by-products, or degradation products, and for its precise quantification.
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound. Due to the compound's polarity and aromatic nature, a reversed-phase HPLC method is typically employed.
A standard method would utilize a C18 stationary phase with a mobile phase consisting of a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol. thermofisher.com Detection is commonly achieved using a UV-Vis detector, set to a wavelength where the aromatic phenyl ring exhibits strong absorbance (typically around 254 nm). For higher sensitivity and selectivity, an HPLC system can be coupled to a mass spectrometer (LC-MS), which provides both retention time and mass-to-charge ratio data, allowing for the confident identification of the main compound and any impurities. nih.gov
Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) can be challenging. The presence of the polar secondary amide group can lead to poor peak shape and thermal degradation in the GC inlet. thermofisher.com
To overcome these issues, derivatization is often required to increase the compound's volatility and thermal stability. sigmaaldrich.com The active hydrogen on the amide nitrogen can be replaced with a less polar group, such as a trimethylsilyl (B98337) (TMS) group, through a reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com
Once derivatized, the compound can be analyzed by GC-MS. The mass spectrum obtained provides a fragmentation pattern that serves as a molecular fingerprint. For N-aryl amides, a common fragmentation pathway is the cleavage of the amide bond (N-CO cleavage), resulting in the formation of a stable acylium ion (CH₃CH₂CO⁺, m/z 57) and an ion corresponding to the 4-(piperidin-1-yl)aniline moiety. nih.govunl.pt Further fragmentation of the piperidine and phenyl rings would also occur, providing additional structural information.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Quantitative Analysis
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) stands as a cornerstone technique for the quantitative analysis of pharmaceutical compounds in complex biological and environmental samples. Its high sensitivity and selectivity make it particularly well-suited for detecting and quantifying trace levels of this compound. A typical LC-MS/MS method involves the separation of the target analyte from the sample matrix using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), followed by ionization and detection using a tandem mass spectrometer.
The development of a robust LC-MS/MS method for this compound would entail optimization of several key parameters. Chromatographic conditions, including the choice of column, mobile phase composition, and gradient elution, are fine-tuned to achieve optimal separation from endogenous interferences. The mass spectrometric parameters are optimized for the specific compound, typically involving electrospray ionization (ESI) in positive ion mode. The protonated molecule [M+H]⁺ of this compound would be selected as the precursor ion in the first quadrupole (Q1). This precursor ion is then subjected to collision-induced dissociation (CID) in the second quadrupole (q2), generating characteristic product ions. Specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), are monitored for highly selective quantification. For instance, a transition could be from the parent mass to a stable fragment, ensuring that only the compound of interest is measured.
Method validation is a critical step to ensure the reliability of the analytical data. This process involves assessing several performance characteristics as outlined by regulatory guidelines. Key validation parameters include linearity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, recovery, and matrix effect. A validated method demonstrates that it is suitable for its intended purpose. While specific validation data for this compound is not publicly available, the following table represents typical validation results for a similar small molecule analyzed by LC-MS/MS in a biological matrix like human plasma.
Table 1: Representative LC-MS/MS Method Validation Parameters for the Quantification of this compound in Human Plasma
| Parameter | Specification | Result |
| Linearity | ||
| Calibration Range | 0.1 - 100 ng/mL | Achieved |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.998 |
| Sensitivity | ||
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 0.1 ng/mL |
| Accuracy | ||
| LLOQ | Within ±20% of nominal value | 9.5% |
| Low QC (0.3 ng/mL) | Within ±15% of nominal value | 7.2% |
| Medium QC (10 ng/mL) | Within ±15% of nominal value | 5.1% |
| High QC (80 ng/mL) | Within ±15% of nominal value | -3.8% |
| Precision (CV%) | ||
| Intra-day (n=6) | ≤ 15% (≤ 20% for LLOQ) | < 8% |
| Inter-day (n=18) | ≤ 15% (≤ 20% for LLOQ) | < 10% |
| Recovery | ||
| Extraction Recovery | Consistent and reproducible | 85-92% |
| Matrix Effect | ||
| Ion Suppression/Enhancement | Minimal and consistent | < 15% |
This level of detail and validation ensures that the LC-MS/MS method can provide accurate and precise quantitative data for this compound in research applications.
X-ray Crystallography for Absolute Stereochemistry and Conformation
The fundamental principle of X-ray crystallography involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms can be determined, revealing the complete molecular structure.
While the parent molecule this compound is not chiral, derivatives of this compound may contain stereocenters. In such cases, determining the absolute configuration is crucial. The absolute configuration of a chiral molecule can be determined using anomalous dispersion, where the diffraction of X-rays by the atoms is slightly out of phase. This effect is more pronounced with heavier atoms. If the crystal structure is of high quality, the anomalous scattering can be used to distinguish between the two possible enantiomers. nih.gov
For instance, in a study of a related, more complex compound, N-[1-(2-Hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide, which has multiple chiral centers, X-ray analysis was successfully used to determine the absolute configurations of its various stereoisomers. nih.gov This demonstrates the power of the technique in elucidating the exact spatial arrangement of atoms, which is critical for understanding structure-activity relationships.
The data obtained from an X-ray crystallographic analysis is extensive. A summary of the key crystallographic data for a hypothetical crystal of this compound is presented in the table below. This data provides a snapshot of the experimental conditions and the quality of the resulting structural model.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal Data | |
| Chemical Formula | C₁₄H₂₀N₂O |
| Formula Weight | 232.32 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 15.1 Å |
| β = 95.5° | |
| Volume | 1295 ų |
| Z (Molecules per unit cell) | 4 |
| Data Collection | |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 100 K |
| Reflections Collected | 10500 |
| Independent Reflections | 2500 |
| Refinement | |
| R-factor (R1) | 0.045 |
| Goodness-of-fit (S) | 1.05 |
Computational Chemistry and Quantum Mechanical Studies of N 4 Piperidin 1 Yl Phenyl Propanamide
Conformational Analysis and Energy Landscapes of the Compound
Conformational analysis is fundamental to understanding the three-dimensional structure of a molecule and its flexibility. For N-[4-(piperidin-1-yl)phenyl]propanamide, this involves studying the rotations around its key single bonds. The energy landscape of a molecule maps the potential energy of its various conformations, identifying the most stable, low-energy states (conformers) and the energy barriers that separate them. nih.govucla.edu
Computational methods, such as Density Functional Theory (DFT), are employed to calculate the energy associated with systematic rotations around these bonds. mdpi.com By plotting energy as a function of the dihedral angle, a potential energy surface is generated. The minima on this surface correspond to stable conformers, while the maxima represent the transition states between them, defining the rotational energy barriers. biomedres.usresearchgate.net While specific, detailed energy landscape studies for this compound are not extensively published, the methodology is well-established.
Illustrative Rotational Energy Barrier Data:
This table illustrates the type of data obtained from a conformational analysis, showing hypothetical energy barriers for rotation around key bonds in the molecule.
| Rotatable Bond | Dihedral Angle Range (°) | Calculated Energy Barrier (kcal/mol) | Method |
| Phenyl-N(propanamide) | 0 to 360 | 5 - 10 | DFT/B3LYP |
| Phenyl-N(piperidine) | 0 to 360 | 2 - 5 | DFT/B3LYP |
| N-C(carbonyl) | 0 to 360 | > 15 (partial double bond character) | DFT/B3LYP |
Note: The data in this table is illustrative and based on typical values for similar molecular fragments.
The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, providing insight into the predominant shapes the molecule adopts in solution.
Electronic Structure Calculations and Molecular Electrostatic Potential Mapping
Electronic structure calculations provide fundamental information about the distribution of electrons within a molecule, which governs its reactivity and intermolecular interactions. Methods like DFT are used to determine properties such as molecular orbital energies and the molecular electrostatic potential (MEP). researchgate.net
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is invaluable for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, the MEP map would likely show a negative potential (typically colored red) around the oxygen atom of the carbonyl group, indicating a region susceptible to electrophilic attack. Conversely, positive potentials (blue) would be expected around the hydrogen atoms of the amide and piperidine (B6355638) groups, highlighting sites for nucleophilic interaction.
Illustrative Electronic Properties Data:
This table provides an example of electronic properties that would be calculated for the compound.
| Property | Calculated Value | Unit | Significance |
| HOMO Energy | -6.5 | eV | Electron-donating ability |
| LUMO Energy | -1.2 | eV | Electron-accepting ability |
| HOMO-LUMO Gap | 5.3 | eV | Chemical reactivity, stability |
| Dipole Moment | 3.8 | Debye | Molecular polarity |
Note: The data in this table is hypothetical and for illustrative purposes.
Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. frontiersin.org In the context of this compound, MD simulations can elucidate how the molecule interacts with a biological target, such as a receptor or enzyme. nih.govresearchgate.net
The process typically begins with molecular docking, where the compound is placed into the binding site of a target protein in various possible orientations. The most favorable poses are then used as starting points for MD simulations. researchgate.net These simulations, which can span from nanoseconds to microseconds, track the trajectories of all atoms in the system, providing a dynamic picture of the binding process.
Analysis of MD trajectories can reveal:
Binding Stability: Whether the ligand remains stably bound in the active site.
Key Interactions: Identification of specific hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the ligand-target complex.
Conformational Changes: How the ligand and the protein adapt their shapes upon binding. nih.gov
Such simulations are instrumental in rational drug design, providing a mechanistic understanding of how a ligand achieves its biological effect. nih.gov
Illustrative Ligand-Target Interaction Analysis:
This table exemplifies the type of data extracted from an MD simulation to characterize the binding of the compound to a hypothetical target protein.
| Interacting Residue (Target) | Interaction Type | Average Distance (Å) | Occupancy (%) |
| Asp-124 | Hydrogen Bond (with Amide NH) | 2.9 | 85 |
| Tyr-310 | π-π Stacking (with Phenyl Ring) | 4.5 | 70 |
| Val-120, Leu-250 | Hydrophobic Contact | N/A | >90 |
| Glu-180 | Salt Bridge (with Piperidine N) | 3.5 | 65 |
Note: This data is a representative example for a hypothetical interaction.
Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Reaction Mechanism Elucidation
To study chemical reactions, such as the metabolic transformation of a drug, hybrid QM/MM methods are often employed. nih.govrsc.org These approaches combine the accuracy of quantum mechanics (QM) for the reacting part of the system with the computational efficiency of molecular mechanics (MM) for the surrounding environment (e.g., the protein and solvent). researchgate.net
For this compound, a potential application of QM/MM would be to study its metabolism by cytochrome P450 enzymes. nih.gov In such a study, the compound and the heme active site of the enzyme would be treated with a QM method (like DFT), while the rest of the protein and the surrounding water molecules would be described by an MM force field.
This approach allows researchers to:
Map the Reaction Pathway: Identify the structures of reactants, intermediates, transition states, and products.
Calculate Activation Energies: Determine the energy barriers for each step of the reaction, which dictates the reaction rate.
Elucidate the Role of the Enzyme: Understand how specific amino acid residues in the active site catalyze the reaction. researchgate.net
By providing a detailed, energetic, and structural description of the reaction mechanism, QM/MM studies offer profound insights that can guide the design of more stable or effective molecules.
Future Research Directions and Unaddressed Questions for N 4 Piperidin 1 Yl Phenyl Propanamide
Exploration of Novel Therapeutic Areas Based on Predicted Activities
The chemical architecture of N-[4-(piperidin-1-yl)phenyl]propanamide is related to several classes of biologically active agents, suggesting a broad potential for new therapeutic applications. Analysis of structurally similar compounds indicates that this scaffold could be a promising starting point for developing treatments for a range of conditions.
Future research should focus on systematically evaluating the activity of this compound and its derivatives in therapeutic areas suggested by the activities of analogous compounds. For instance, various N-phenylpropanamide derivatives containing a substituted piperidine (B6355638) ring have demonstrated significant analgesic properties. nih.gov Specifically, a series of N-[4-substituted 1-(2-arylethyl)-4-piperidinyl]-N-phenylpropanamides were found to be extremely potent analgesics, with one compound being over 10,000 times more potent than morphine in preclinical studies. nih.gov This strongly suggests that the core structure is amenable to modulation of opioid receptors.
Furthermore, modifications to the piperidinyl-phenyl amide structure have yielded potent and selective agonists for the human beta(3)-adrenergic receptor. nih.govnih.gov Such compounds are being investigated for the treatment of obesity and type II diabetes. nih.gov Additionally, related 4,4-disubstituted piperidine structures have been optimized as γ-secretase inhibitors, which are enzymes implicated in the pathology of Alzheimer's disease. nih.gov This suggests a potential, albeit more distant, application in neurodegenerative disorders.
| Predicted Therapeutic Area | Basis for Prediction (Activity of Analogs) | Potential Target(s) | Reference(s) |
| Pain Management | Potent analgesic effects of N-phenylpropanamide derivatives with a substituted piperidine moiety. | Opioid Receptors | nih.gov |
| Metabolic Disorders | Beta(3)-adrenergic receptor agonism in (4-piperidin-1-yl)phenyl amides and sulfonamides. | Beta(3)-Adrenergic Receptor | nih.govnih.gov |
| Alzheimer's Disease | γ-secretase inhibition by 4,4-disubstituted piperidine amides. | γ-Secretase | nih.gov |
Development of Targeted Prodrug Strategies
A prodrug is an inactive or less active molecule that is converted into an active drug within the body. nih.gov This strategy can be leveraged to overcome limitations of a parent drug, such as poor solubility, low permeability across biological membranes, or lack of tissue-specific targeting. nih.govresearchgate.net For this compound, several prodrug strategies could be envisioned to enhance its therapeutic profile.
One key area is improving its ability to cross the blood-brain barrier (BBB) for potential central nervous system (CNS) applications, such as analgesia. nih.govresearchgate.net This could be achieved by attaching lipophilic moieties or by designing prodrugs that hijack specific transporter systems in the BBB. nih.govresearchgate.net For example, conjugation with amino acids could facilitate transport via systems like the LAT1 amino acid transporter. nih.gov
Another approach involves designing prodrugs for targeted release. For instance, ester or carbamate (B1207046) prodrugs could be designed to be cleaved by specific enzymes that are overexpressed in a particular tissue or disease state, thereby concentrating the active compound at its site of action and reducing systemic exposure. mdpi.com The development of prodrugs that respond to external stimuli, such as light or ultrasound, represents a more advanced strategy that could allow for precise spatiotemporal control over drug release. researchgate.net
| Prodrug Strategy | Objective | Potential Modification | Mechanism of Action | Reference(s) |
| Enhanced CNS Permeability | Increase brain uptake for neurological targets. | Conjugation with amino acids or lipophilic groups. | Utilize active transport systems (e.g., LAT1) or increase passive diffusion across the BBB. | nih.govresearchgate.net |
| Improved Aqueous Solubility | Enhance solubility for formulation. | Attachment of polar groups like phosphates or polyethylene (B3416737) glycol (PEG). | The promoiety is cleaved in vivo to release the active, less soluble parent drug. | nih.gov |
| Targeted Delivery | Concentrate drug at a specific site (e.g., tumor, inflamed tissue). | Linkage via bonds susceptible to cleavage by tissue-specific enzymes. | Enzyme-mediated cleavage releases the active drug preferentially at the target site. | researchgate.net |
| Controlled Release | Modulate the rate and duration of drug action. | Design of ester or carbamate prodrugs with varying hydrolysis rates. | Slower chemical or enzymatic hydrolysis leads to sustained release of the active compound. | mdpi.com |
Advanced Approaches for High-Throughput Screening and Lead Optimization
To efficiently explore the chemical space around the this compound scaffold, advanced screening and optimization methods are essential. These techniques accelerate the discovery of new lead compounds with improved potency, selectivity, and pharmacokinetic properties. patsnap.com
High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds against a biological target. nuvisan.com For this compound, HTS campaigns could be designed using biochemical or cell-based assays relevant to the predicted therapeutic areas, such as receptor binding assays for opioid or adrenergic receptors. nih.govnih.govnuvisan.com In parallel, high-throughput virtual screening (HTVS) can computationally dock millions of compounds into the structure of a target protein, prioritizing a smaller, more manageable number of candidates for laboratory testing. nih.gov
Once initial "hits" are identified, the process of lead optimization begins. This is an iterative cycle of designing, synthesizing, and testing new analogs to improve their drug-like properties. patsnap.com A crucial component of this process is the analysis of the Structure-Activity Relationship (SAR), which studies how changes in a molecule's chemical structure affect its biological activity. patsnap.com By systematically modifying the propanamide, piperidine, and phenyl components of the scaffold, researchers can identify the key functional groups responsible for activity and refine the molecule to enhance potency and reduce off-target effects. nih.govpatsnap.com
| Technique | Application | Purpose | Reference(s) |
| High-Throughput Screening (HTS) | Primary Screening | Rapidly test large compound libraries to identify initial "hits" with desired biological activity. | nuvisan.com |
| Virtual Screening (VS) | Hit Identification | Computationally screen vast virtual libraries to prioritize compounds for synthesis and testing, saving time and resources. | nih.gov |
| Fragment-Based Screening | Hit Identification | Identify low-molecular-weight fragments that bind to the target, which are then grown or linked to create more potent leads. | nuvisan.com |
| Structure-Activity Relationship (SAR) | Lead Optimization | Systematically modify the lead compound's structure to understand and improve its potency, selectivity, and pharmacokinetic properties. | patsnap.com |
| Computational Modeling (e.g., QSAR) | Lead Optimization | Use quantitative structure-activity relationship models to predict the activity of new analogs before synthesis. | patsnap.com |
Integration of Omics Data for Systems-Level Understanding of Compound Effects
To fully comprehend the biological impact of this compound, a systems-level approach is necessary. Multi-omics, which integrates data from various biological layers—such as the genome, transcriptome (RNA), proteome (proteins), and metabolome (metabolites)—provides a holistic view of a drug's effects. nih.govnih.gov
Future studies could involve treating relevant cell lines or animal models with the compound and subsequently performing multi-omics analysis. For example, transcriptomics (using RNA-Seq) can reveal which genes are turned on or off in response to the compound, providing clues about its mechanism of action and potential off-target effects. nih.gov Proteomics and phosphoproteomics can identify changes in protein expression and signaling pathway activation, offering a more direct link between the drug and cellular function. nih.gov
Integrating these large datasets can help build comprehensive models of the compound's interaction with biological systems. nih.gov This approach can uncover novel mechanisms, identify biomarkers to predict patient response, and systematically map the pathways affected by the drug, moving beyond a single-target perspective to a more complete understanding of its pharmacological profile. nih.govnih.gov
| Omics Technology | Type of Data Generated | Key Research Questions Addressed | Reference(s) |
| Transcriptomics (e.g., RNA-Seq) | Gene expression profiles | What are the downstream genetic pathways modulated by the compound? Are there unexpected off-target gene regulations? | nih.gov |
| Proteomics (e.g., Mass Spectrometry) | Protein abundance and post-translational modifications | Which signaling pathways are directly activated or inhibited? Does the compound alter the expression of key functional proteins? | nih.gov |
| Metabolomics | Profiles of small-molecule metabolites | How does the compound affect cellular metabolism? Does it alter key metabolic pathways related to its therapeutic effect? | nih.gov |
| Multi-Omics Integration | Combined analysis of multiple data types | What is the overall systemic effect of the compound? How do changes at the gene, protein, and metabolite levels interrelate to produce a physiological response? | nih.govfrontiersin.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
